molecular formula C22H23N3O4 B11455151 Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11455151
M. Wt: 393.4 g/mol
InChI Key: YPEWRPKZWXTFJK-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, a common synthetic route involves the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is carried out in a mixture of solvents and the product is separated using hexane and water washes.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs one-pot procedures for efficiency. For example, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles uses formic acid, iron powder, and ammonium chloride as additives . This method is compatible with a wide range of functional groups and provides high-yielding conversions within one to two hours.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.

    Reduction: Iron powder and formic acid are used for reducing nitro groups.

    Substitution: Various aromatic and heteroaromatic amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups (e.g., OH, OMe) on the benzimidazole scaffold can significantly increase the compound’s biological activity .

Scientific Research Applications

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique structure, which combines the benzimidazole scaffold with additional functional groups that enhance its biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-12(2)29-21(27)19-13(3)23-22-24-15-7-5-6-8-16(15)25(22)20(19)14-9-10-17(26)18(11-14)28-4/h5-12,20,26H,1-4H3,(H,23,24)

InChI Key

YPEWRPKZWXTFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)O)OC)C(=O)OC(C)C

Origin of Product

United States

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